molecular formula C17H20N2O4S2 B2587562 methyl (4-(N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate CAS No. 1796960-90-1

methyl (4-(N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate

Cat. No. B2587562
CAS RN: 1796960-90-1
M. Wt: 380.48
InChI Key: DFCCYYMHPUCMHQ-UHFFFAOYSA-N
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Description

Methyl (4-(N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate is a chemical compound with the molecular formula C17H20N2O4S2 . It belongs to the class of thiophene derivatives and exhibits intriguing properties relevant to medicinal chemistry and material science .


Synthesis Analysis

  • Other methods include cyclization reactions catalyzed by copper chloride, such as the cascade cyclization of 1,6-enynes with potassium sulfide to form arylated indeno[1,2-c]thiophenes .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives have captured the attention of scientists due to their potential as biologically active compounds. In medicinal chemistry, they serve as building blocks for drug development. Some specific applications include:

Organic Electronics and Semiconductors

Thiophene derivatives play a crucial role in organic electronics and semiconductor materials:

Corrosion Inhibition

Thiophene derivatives find applications as corrosion inhibitors in industrial chemistry. Their ability to protect metals from corrosion makes them valuable in various sectors .

Material Science

In material science, thiophene-based compounds are employed for:

Synthesis Strategies

Various synthetic methods lead to thiophene derivatives, including:

Lesinurad Sodium Synthesis

The compound “methyl 2-{[4-(4-cyclopropyl-1-naphthyl)-4H-1,2,4-triazole-3-yl]thio} acetate” serves as a key intermediate in the synthesis of lesinurad sodium, a medication used to treat gout .

properties

IUPAC Name

methyl N-[4-[cyclopropyl(2-thiophen-2-ylethyl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-23-17(20)18-13-4-8-16(9-5-13)25(21,22)19(14-6-7-14)11-10-15-3-2-12-24-15/h2-5,8-9,12,14H,6-7,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCCYYMHPUCMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (4-(N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate

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